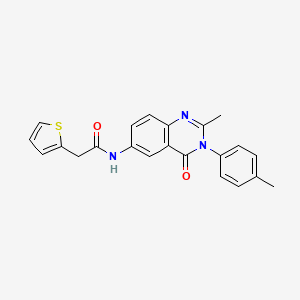

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-14-5-8-17(9-6-14)25-15(2)23-20-10-7-16(12-19(20)22(25)27)24-21(26)13-18-4-3-11-28-18/h3-12H,13H2,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUFJFMJHMPDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)CC4=CC=CS4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide is a compound that belongs to the quinazoline family, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The compound's structure features a quinazolinone core with a methyl group and a p-tolyl substituent at the 3-position, alongside a thiophene ring. This unique arrangement contributes to its potential biological activity by influencing its interactions with biological targets.

Synthesis and Characterization

The synthesis of N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.

- Substitution Reactions : The introduction of the thiophene moiety can be accomplished via nucleophilic substitution methods.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. A study conducted on various cell lines demonstrated that N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide exhibited potent cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 Value (μM) |

|---|---|

| MDA-MB-231 (Breast) | 0.0103 |

| A549 (Lung) | 0.0095 |

These values indicate that the compound is more effective than traditional chemotherapeutics like cisplatin in certain contexts .

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.

- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death.

- Targeting Specific Proteins : Molecular docking studies suggest that N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide binds effectively to proteins involved in cancer cell survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Tests indicated that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Case Studies

- Study on Anticancer Activity : In a controlled experiment, researchers synthesized several quinazoline derivatives and tested their efficacy against breast and lung cancer cell lines. The results highlighted the superior potency of N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide compared to existing treatments .

- Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of this compound against common pathogens. It was found to be effective at low concentrations, indicating its potential as an antibacterial agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Quinazolinone Derivatives

- Compound 5 (N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide): Structural Differences: Lacks the 2-methyl and p-tolyl groups but includes a phenyl group at position 3 and a thioxothiazolidinone ring. Synthesis: Synthesized via Knoevenagel condensation (reflux in ethanol for 8 hours) . Bioactivity: Exhibits mild proliferative inhibition against tumor cell lines, suggesting that the p-tolyl group in the target compound may enhance lipophilicity and potency .

Compound 18d (N-(2,6-dioxopiperidin-3-yl)-2-((3-ethyl-6-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide) :

Thiophene-Containing Acetamide Derivatives

- Compound 4.8 (N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide): Structural Differences: Features a triazinoquinazoline core instead of a dihydroquinazolinone. Synthesis: Achieved via Method A (89.4% yield) with a higher melting point (266–270°C) compared to the target compound, likely due to increased molecular rigidity .

- Compound 12 (N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide): Structural Differences: Integrates a nitro-furyl substituent and a fluorophenyl group. Physicochemical Properties: Lower yield (53%) and melting point (155–156°C) than the target compound, indicating substituent-dependent crystallinity .

Substituted Acetamide Derivatives with Heterocyclic Moieties

- Compound 4a (2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide): Structural Differences: Contains a quinoxaline core and chlorophenyl-pyrimidine substituents. Synthesis: High yield (90.2%) via reflux in acetonitrile, suggesting efficient coupling strategies for bulky groups .

Comparative Analysis of Key Properties

Table 1: Structural and Physicochemical Comparison

Table 2: Bioactivity Comparison (IC50 Values from )

| Compound ID | Target Enzyme/Receptor | IC50 Value | Structural Features |

|---|---|---|---|

| CDK5/p25 | Kinase inhibition | 42 ± 1 nM | Triazolo-thiadiazole, methylphenyl |

| SCH2CONHN=CHC6H5 | Kinase inhibition | 0.48 ± 0.02 nM | Benzylidenehydrazine, thiazole |

Key Observations :

- Thiophene’s electron-rich nature could offer stronger π-π interactions in binding pockets compared to furan or thiadiazole moieties .

Preparation Methods

Cyclocondensation of Anthranilamide with p-Tolualdehyde

The reaction of anthranilamide (2-aminobenzamide) with p-tolualdehyde under catalytic conditions yields 3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one. Katla et al. demonstrated that using a cerium-based catalyst, [Ce(L-Pro)₂]₂(Oxa), in ethanol at 50–55°C for 4.5 hours achieves an 89% yield of the dihydroquinazolinone product. The mechanism proceeds via imine formation followed by cyclization (Figure 1).

Optimized Conditions

To introduce the 2-methyl substituent, 2-amino-5-methylbenzamide serves as the starting material. Cyclocondensation with p-tolualdehyde under analogous conditions generates 2-methyl-3-(p-tolyl)-3,4-dihydroquinazolin-4-one.

The acetamide moiety at position 6 requires sequential nitro-group introduction, reduction, and acylation.

Nitration of the Dihydroquinazolinone Core

Nitration of 2-methyl-3-(p-tolyl)-3,4-dihydroquinazolin-4-one at position 6 is achieved using mixed acid (HNO₃/H₂SO₄). The nitro group is introduced regioselectively, guided by the electron-donating methyl and p-tolyl substituents.

Reduction of the Nitro Group

Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine. Hydrogenation in ethanol at 25°C for 12 hours typically affords the 6-amino derivative in >90% yield.

Acylation with 2-(Thiophen-2-yl)Acetyl Chloride

The 6-amino intermediate undergoes acylation with 2-(thiophen-2-yl)acetyl chloride, synthesized via thionyl chloride activation of 2-(thiophen-2-yl)acetic acid.

Reaction Protocol

- Dissolve 6-amino-2-methyl-3-(p-tolyl)-3,4-dihydroquinazolin-4-one (1.0 mmol) in THF.

- Add triethylamine (1.1 mmol) to scavenge HCl.

- Slowly add 2-(thiophen-2-yl)acetyl chloride (1.1 mmol) in THF.

- Stir at 25°C for 15 hours.

- Isolate the product via filtration and recrystallization from acetonitrile.

Alternative Synthetic Routes

One-Pot "On-Water" Synthesis

Li et al. reported a water-mediated approach for dihydroquinazolinones using Cs₂CO₃ and L-proline. Applying this method to 2-amino-5-methylbenzamide and p-tolualdehyde under nitrogen at 100°C for 24 hours yields the core structure. Subsequent acylation follows the same protocol.

Advantages :

Post-Cyclization Methylation

For substrates lacking the 2-methyl group, quaternization with methyl iodide in the presence of NaH/DMF introduces the methyl substituent post-cyclization. However, this method risks over-alkylation and reduces overall yield (~60%).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Cyclocondensation | [Ce(L-Pro)₂]₂(Oxa), EtOH | 50–55°C | 89% | |

| On-Water Synthesis | Cs₂CO₃, L-Proline, H₂O | 100°C | 74–95% | |

| Acylation | NEt₃, THF | 25°C | 75–85% |

Mechanistic Insights

Cyclocondensation Mechanism

The cerium catalyst facilitates imine formation between anthranilamide and p-tolualdehyde, followed by intramolecular cyclization to form the dihydroquinazolinone ring.

Acylation Dynamics

Triethylamine neutralizes HCl, driving the nucleophilic acyl substitution between the 6-amino group and 2-(thiophen-2-yl)acetyl chloride.

Challenges and Optimization

- Regioselectivity : Ensuring nitration occurs exclusively at position 6 requires electron-donating group-directed strategies.

- Catalyst Recovery : Cerium catalysts are non-recoverable in homogeneous systems, necessitating cost-effective alternatives.

- Solvent Compatibility : THF’s hygroscopic nature demands anhydrous conditions during acylation.

Q & A

Q. What are the established synthetic routes for N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide?

The synthesis involves multi-step reactions, typically starting with the condensation of substituted quinazolinone precursors with thiophene-acetamide derivatives. Key steps include:

- Step 1 : Formation of the quinazolinone core via cyclization under reflux conditions with catalysts like acetic acid or p-toluenesulfonic acid.

- Step 2 : Introduction of the thiophene-acetamide moiety via nucleophilic substitution or coupling reactions, often using coupling agents such as EDCI/HOBt. Reaction conditions (temperature, solvent polarity, and inert atmosphere) critically influence yield and purity. Microwave-assisted synthesis may enhance efficiency .

Q. How is structural integrity confirmed during synthesis?

Characterization relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and Mass Spectrometry (MS) for molecular weight confirmation. For example:

- ¹H NMR : Peaks at δ 2.35 ppm (methyl group on quinazolinone) and δ 7.20–7.80 ppm (aromatic protons from p-tolyl and thiophene) confirm regiochemistry.

- HRMS : Exact mass matching within ±2 ppm ensures molecular formula accuracy .

Q. What key structural features influence the compound’s reactivity?

The quinazolinone core (4-oxo-3,4-dihydroquinazoline) provides hydrogen-bonding sites for biological interactions, while the thiophene-acetamide side chain introduces electron-rich regions for π-π stacking. The p-tolyl group enhances lipophilicity, affecting solubility and membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Use Design of Experiments (DoE) to systematically vary parameters:

- Factors : Solvent polarity (DMF vs. THF), temperature (60–100°C), and stoichiometry (1:1 to 1:1.2).

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., DMF at 80°C with 1:1.1 stoichiometry improves yield by 25%). Contradictions in solvent efficacy (e.g., THF favoring purity vs. DMF favoring yield) require trade-off analysis .

Q. How to resolve discrepancies in biological activity data across structural analogs?

Compare analogs with systematic substitutions (e.g., methyl vs. ethyl groups on the quinazolinone):

- Case Study : A methyl group at position 2 (as in the target compound) may reduce steric hindrance compared to bulkier substituents, enhancing binding affinity to kinase targets.

- Data Normalization : Use standardized assays (e.g., IC₅₀ values under identical pH and temperature) to minimize variability .

Q. What computational strategies predict the compound’s metabolic stability?

Apply density functional theory (DFT) to model oxidation sites (e.g., thiophene sulfur or quinazolinone carbonyl):

- HOMO-LUMO gaps : Lower gaps (~4.5 eV) suggest susceptibility to electrophilic attack.

- Molecular Dynamics (MD) Simulations : Predict interactions with cytochrome P450 enzymes, guiding structural modifications to reduce metabolic clearance .

Q. How to address purification challenges caused by by-products with similar polarity?

Employ preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA).

- Method Development : Adjust gradient slope (5–95% acetonitrile over 30 minutes) to resolve peaks.

- Validation : Monitor purity via LC-MS (>98% purity threshold) .

Q. What experimental protocols assess the compound’s stability under physiological conditions?

Conduct accelerated stability studies :

- Buffer Solutions : Incubate at pH 2.0 (simulating stomach acid) and pH 7.4 (blood) at 37°C for 24–72 hours.

- Analysis : Track degradation via HPLC and identify products using tandem MS/MS. Instability at pH 2.0 may necessitate enteric coating for oral formulations .

Q. How to design a structure-activity relationship (SAR) study for kinase inhibition?

Follow a three-tiered approach :

- Tier 1 : Screen against a kinase panel (e.g., EGFR, VEGFR2) to identify primary targets.

- Tier 2 : Modify substituents (e.g., p-tolyl to 4-fluorophenyl) and measure IC₅₀ shifts.

- Tier 3 : Validate selectivity via cellular assays (e.g., Western blot for phosphorylated kinases) .

Q. What methodologies validate the compound’s mode of action in cellular models?

Combine gene expression profiling (RNA-seq) and phosphoproteomics :

- RNA-seq : Identify pathways downregulated post-treatment (e.g., MAPK/ERK).

- Phosphoproteomics : Quantify reduced phosphorylation of EGFR Tyr1173, confirming target engagement.

Cross-validate with siRNA knockdown of suspected targets to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.